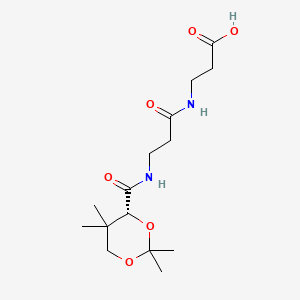
Des-2,4-Dihydroxy Pantothenic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-2,4-Dihydroxy Pantothenic Acid is a derivative of pantothenic acid, which is also known as vitamin B5. Pantothenic acid is a water-soluble vitamin that is essential for the synthesis of coenzyme A (CoA), a critical cofactor in various biochemical reactions. This compound is an intermediate in the synthesis of pantetheine, a building block of CoA .
Preparation Methods
Synthetic Routes and Reaction Conditions: Des-2,4-Dihydroxy Pantothenic Acid can be synthesized through chemical, chemo-enzymatic, and microbial routes. The chemical synthesis involves the use of β-alanine and 2,4-dihydroxy-3,3-dimethylbutyric acid (pantoic acid) under controlled conditions . Chemo-enzymatic methods combine chemical synthesis with enzymatic catalysis to improve yield and specificity . Microbial production involves the metabolic engineering of microorganisms to produce the compound through fermentation .
Industrial Production Methods: Industrial production of this compound primarily relies on microbial fermentation due to its safety and efficiency. Metabolic engineering strategies are employed to enhance the production yield by optimizing the biosynthetic pathways in microorganisms .
Chemical Reactions Analysis
Types of Reactions: Des-2,4-Dihydroxy Pantothenic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other biologically active compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products: The major products formed from these reactions include pantetheine and coenzyme A, both of which play crucial roles in cellular metabolism .
Scientific Research Applications
Des-2,4-Dihydroxy Pantothenic Acid has a wide range of scientific research applications:
Mechanism of Action
Des-2,4-Dihydroxy Pantothenic Acid exerts its effects by being incorporated into coenzyme A. Coenzyme A is involved in various biochemical pathways, including the synthesis and oxidation of fatty acids, the citric acid cycle, and the synthesis of acetylcholine . The molecular targets include enzymes such as acetyl-CoA carboxylase and fatty acid synthase, which are critical for lipid metabolism .
Comparison with Similar Compounds
- Pantothenic Acid (Vitamin B5)
- Pantetheine
- Coenzyme A
Comparison: Des-2,4-Dihydroxy Pantothenic Acid is unique due to its specific role as an intermediate in the synthesis of pantetheine and coenzyme A. Unlike pantothenic acid, which is directly involved in various metabolic pathways, this compound serves as a precursor, making it essential for the biosynthesis of more complex molecules .
Properties
Molecular Formula |
C15H26N2O6 |
|---|---|
Molecular Weight |
330.38 g/mol |
IUPAC Name |
3-[3-[[(4R)-2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl]amino]propanoylamino]propanoic acid |
InChI |
InChI=1S/C15H26N2O6/c1-14(2)9-22-15(3,4)23-12(14)13(21)17-7-5-10(18)16-8-6-11(19)20/h12H,5-9H2,1-4H3,(H,16,18)(H,17,21)(H,19,20)/t12-/m0/s1 |
InChI Key |
VKBAMKZZEZTJLI-LBPRGKRZSA-N |
Isomeric SMILES |
CC1(COC(O[C@H]1C(=O)NCCC(=O)NCCC(=O)O)(C)C)C |
Canonical SMILES |
CC1(COC(OC1C(=O)NCCC(=O)NCCC(=O)O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















